3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Description
Properties
IUPAC Name |
3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-9-3-1-2-8(11(9)14(16,17)18)7-4-5-19-10(6-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETBWMQNOFRBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (CAS No. 1219454-08-6) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H7F4N3O2, with a molecular weight of 325.22 g/mol. The compound features a complex structure that includes a pyridine ring and a trifluoromethyl group, which significantly contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H7F4N3O2 |
| Molecular Weight | 325.22 g/mol |
| CAS Number | 1219454-08-6 |
Anticancer Activity
Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and epigenetic regulation, respectively .
Case Study: Anticancer Mechanism
A study focusing on related oxadiazole compounds demonstrated that they induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels. This suggests that similar mechanisms may be applicable to this compound .
Antimicrobial and Antiviral Properties
In addition to anticancer activity, compounds within the oxadiazole class have been reported to exhibit antimicrobial and antiviral properties. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit viral replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and HDACs.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Molecular Interactions : Strong hydrophobic interactions with target proteins due to the presence of fluorine atoms in its structure.
Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives in drug development:
- Antitumor Efficacy : Several derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Oxadiazole Derivative A | 10.5 | HDAC-1 |
| Oxadiazole Derivative B | 12.1 | Thymidylate Synthase |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including 3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, exhibit significant antimicrobial properties. A study highlighted that various oxadiazole derivatives showed comparable antibacterial activity to standard drugs, suggesting potential for therapeutic use against bacterial infections .
Anticancer Properties
The compound has been evaluated for anticancer activity. In vitro studies demonstrated that certain oxadiazole derivatives induce apoptosis in cancer cells. For instance, compounds synthesized from similar frameworks were tested against glioblastoma cell lines and showed promising cytotoxic effects . Molecular docking studies also indicated favorable interactions with cancer-related proteins, enhancing their potential as anticancer agents .
Antidiabetic Effects
In vivo studies using models like Drosophila melanogaster have shown that oxadiazole derivatives can lower glucose levels significantly, indicating their potential role in diabetes management. The mechanism involves modulation of metabolic pathways related to glucose homeostasis .
Photonic and Electronic Materials
Oxadiazoles are known for their application in the development of photonic and electronic materials due to their electronic properties. The incorporation of trifluoromethyl groups can enhance the stability and performance of these materials in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent patterns on the phenyl and pyridine rings, as well as modifications to the oxadiazole scaffold. Below is a detailed comparison based on molecular properties, substituent effects, and available data:
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
- Fluorine and Trifluoromethyl Groups: The 3-fluoro-2-CF₃ substitution in the target compound introduces strong electron-withdrawing effects, enhancing oxidative stability compared to non-fluorinated analogs . Bis-trifluoromethyl derivatives (e.g., 2,5-bis-CF₃ in ) exhibit higher logP values, suggesting improved membrane permeability but reduced aqueous solubility.
Positional Isomerism :
- Shifting the CF₃ group from the 2- to 3-position (as in ) alters steric interactions with biological targets. For example, ortho-CF₃ groups may hinder rotation around the phenyl-pyridine bond, affecting binding pocket accommodation.
Preparation Methods
Synthesis via Hydrazide Cyclization with Dehydrating Agents
- Step 1: Preparation of the hydrazide precursor by acylation of hydrazine derivatives with appropriate acyl chlorides or carboxylic acids.
- Step 2: Cyclization of the hydrazide using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride, or thionyl chloride to form the oxadiazole ring.
Aryl acid or ester + Hydrazine derivative → Hydrazide intermediate
Hydrazide + Dehydrating agent (e.g., POCl₃) → Oxadiazole core
- The aromatic ring bearing the 3-fluoro-2-trifluoromethylphenyl group can be introduced via acylation of hydrazides derived from the corresponding acids or esters.
- The pyridin-2-yl group can be attached through subsequent substitution or coupling reactions prior to cyclization.
Cyclization Using Carbon Disulfide
- Hydrazides are reacted with carbon disulfide in basic alcohol solutions, leading to the formation of 1,3,4-oxadiazole-2-thiol derivatives.
- Subsequent oxidation or substitution steps convert thiol groups to oxadiazoles with desired substituents.
Hydrazide + CS₂ → Thio-oxadiazole intermediate
Thio-oxadiazole + oxidizing agent or further functionalization → Final oxadiazole derivative
- This route allows the introduction of various substituents on the oxadiazole ring by selecting appropriate hydrazide precursors, such as those bearing the fluorinated phenyl group.
One-Pot Multi-Step Synthesis
Recent advances include one-pot strategies combining hydrazide formation, cyclization, and functionalization steps under microwave irradiation or ambient conditions, significantly reducing reaction times and purification steps.
Reaction Conditions and Reagents
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Hydrazide cyclization | Acyl chlorides, dehydrating agents (POCl₃, PCl₅, SOCl₂) | Dichloromethane, acetonitrile | 0–80°C | High | Requires careful control to prevent overreaction |
| Carbon disulfide route | Hydrazides, CS₂ | Alcoholic base | Room temperature to 80°C | Moderate to high | Suitable for diverse substituents |
| One-pot microwave | Hydrazides, sulfonyl chlorides, isocyanates | Acetonitrile | 150°C | Very high | Rapid, scalable |
Summary of Research Findings
| Study | Approach | Key Reagents | Notable Outcomes |
|---|---|---|---|
| Jha et al. (2023) | Hydrazide cyclization with dehydrating agents | POCl₃, acylhydrazides | High yields, versatile for substituted oxadiazoles |
| Baxendale et al. (2005) | CS₂-mediated cyclization | Hydrazides, CS₂ | Rapid synthesis, broad substrate scope |
| Recent advances | One-pot microwave-assisted | Hydrazides, sulfonyl chlorides | Efficient, high purity, scalable |
Q & A
Basic: What are the established synthetic routes for 3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as acylhydrazides or nitrile oxides. For example:
- Step 1: Condensation of 3-fluoro-2-trifluoromethylphenyl-substituted pyridine-2-carboxylic acid derivatives with hydrazine hydrate to form acylhydrazide intermediates.
- Step 2: Cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,2,4-oxadiazole ring .
- Characterization: Post-synthesis, NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for structural validation. X-ray crystallography may be employed for unambiguous confirmation .
Advanced: How can researchers address discrepancies in crystallographic data when determining the structure of this compound?
Methodological Answer:
Discrepancies often arise from disordered substituents (e.g., trifluoromethyl groups) or twinning. Strategies include:
- Refinement Tools: Use SHELXL for robust refinement, leveraging constraints/restraints for disordered regions .
- Complementary Data: Pair X-ray diffraction with DFT-based computational modeling to validate bond lengths/angles .
- Twinning Analysis: For twinned crystals, employ the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Advanced: What methodologies are effective in evaluating the biological activity of this oxadiazole derivative in anticancer research?
Methodological Answer:
- In Vitro Assays:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., fluorine position, pyridine ring) and correlate changes with activity .
- Target Identification: Molecular docking against kinases (e.g., EGFR) or DNA-intercalation studies using UV-vis spectroscopy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR: To confirm substituent positions and assess purity. Fluorine NMR is critical for verifying CF₃ group integrity .
- IR Spectroscopy: Identify carbonyl (C=O, ~1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- X-ray Diffraction: Resolve crystal packing and confirm the oxadiazole ring geometry .
- Mass Spectrometry: HRMS (ESI/TOF) to validate molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Temperature Control: Maintain 80–100°C during cyclodehydration to minimize side reactions (e.g., ring-opening) .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 2h) while improving yield by 15–20% .
Advanced: What strategies are employed to resolve conflicting data in structure-activity relationship studies for this compound?
Methodological Answer:
- Statistical Validation: Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables .
- Orthogonal Assays: Cross-validate bioactivity with alternative assays (e.g., ATPase inhibition vs. cell viability) .
- Computational Modeling: Molecular dynamics simulations to reconcile discrepancies between predicted and observed binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
